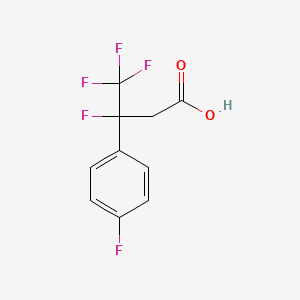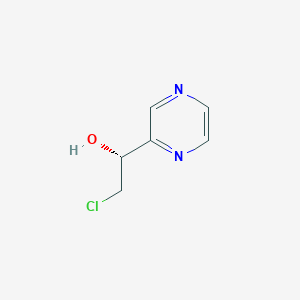
(R)-2-Chloro-1-(pyrazin-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Chloro-1-(pyrazin-2-yl)ethanol is a chiral compound that contains a pyrazine ring substituted with a chloro group and an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Chloro-1-(pyrazin-2-yl)ethanol typically involves the reaction of pyrazine derivatives with chloroethanol under specific conditions. One common method includes the nucleophilic substitution reaction where pyrazine is reacted with ®-2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of ®-2-Chloro-1-(pyrazin-2-yl)ethanol may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on achieving high enantiomeric purity and minimizing by-products.
化学反応の分析
Types of Reactions
®-2-Chloro-1-(pyrazin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-chloro-1-(pyrazin-2-yl)acetaldehyde or 2-chloro-1-(pyrazin-2-yl)acetone.
Reduction: Formation of 2-chloro-1-(pyrazin-2-yl)ethane.
Substitution: Formation of 2-azido-1-(pyrazin-2-yl)ethanol or 2-thio-1-(pyrazin-2-yl)ethanol.
科学的研究の応用
®-2-Chloro-1-(pyrazin-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing chiral drugs with specific biological targets.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its versatile reactivity.
作用機序
The mechanism of action of ®-2-Chloro-1-(pyrazin-2-yl)ethanol involves its interaction with specific molecular targets. The chloro and hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The pyrazine ring can also engage in π-π stacking interactions, contributing to the compound’s overall biological effect.
類似化合物との比較
Similar Compounds
2-Chloro-1-(pyrazin-2-yl)ethanol: The racemic mixture of the compound.
2-Chloro-1-(pyridin-2-yl)ethanol: A similar compound with a pyridine ring instead of a pyrazine ring.
2-Chloro-1-(quinolin-2-yl)ethanol: A compound with a quinoline ring.
Uniqueness
®-2-Chloro-1-(pyrazin-2-yl)ethanol is unique due to its chiral nature, which can result in specific interactions with biological targets, leading to distinct pharmacological properties. The presence of the pyrazine ring also imparts unique electronic and steric characteristics compared to other similar compounds.
特性
分子式 |
C6H7ClN2O |
|---|---|
分子量 |
158.58 g/mol |
IUPAC名 |
(1R)-2-chloro-1-pyrazin-2-ylethanol |
InChI |
InChI=1S/C6H7ClN2O/c7-3-6(10)5-4-8-1-2-9-5/h1-2,4,6,10H,3H2/t6-/m0/s1 |
InChIキー |
UUDOAGGITCXZJP-LURJTMIESA-N |
異性体SMILES |
C1=CN=C(C=N1)[C@H](CCl)O |
正規SMILES |
C1=CN=C(C=N1)C(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6,7-Dimethylpyrazino[2,3-c]pyridazine](/img/structure/B13111265.png)
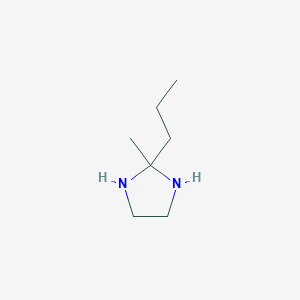
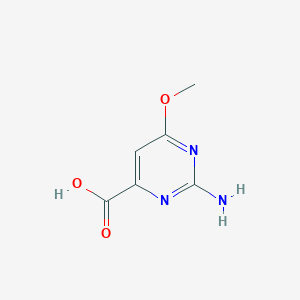
![8-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13111288.png)
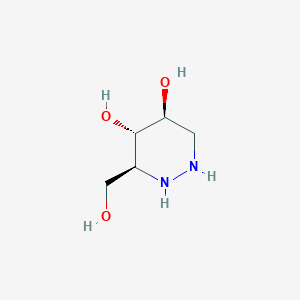
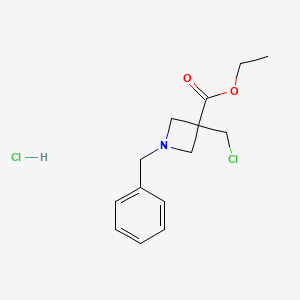

![Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B13111317.png)
![8,8'-Bis(((3-fluoro-4-methylphenyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol](/img/structure/B13111321.png)

